Methyl2-(4-bromopyridin-3-yl)acetate
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in a vast array of chemical compounds. researchgate.net Its presence is ubiquitous in natural products, such as alkaloids like nicotine (B1678760) and vitamins like niacin. In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. researchgate.net This has led to the development of numerous therapeutic agents across various disease areas. nih.govnih.gov
The incorporation of a pyridine moiety can significantly influence a molecule's pharmacological properties, including its solubility, bioavailability, and metabolic stability. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further enhancing binding affinity.
The versatility of the pyridine scaffold is also evident in the sheer number of FDA-approved drugs that contain this heterocyclic motif. researchgate.net These drugs span a broad spectrum of therapeutic applications, highlighting the adaptability of the pyridine ring in drug design. nih.gov
Table 1: Examples of Commercially Available Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Amlodipine | Antihypertensive |
| Nicotine | Stimulant |
| Isoniazid | Antitubercular |
| Pioglitazone | Antidiabetic |
| Sildenafil | Erectile Dysfunction |
This table is for illustrative purposes and is not exhaustive.
Overview of Bromopyridine Derivatives as Pivotal Synthetic Intermediates
Bromopyridine derivatives are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom can be readily substituted or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine ring. This makes bromopyridines key starting materials for the synthesis of more complex molecules. wikipedia.org
Several isomers of bromopyridine exist, with the position of the bromine atom influencing the compound's reactivity and physical properties. wikipedia.org Common synthetic routes to bromopyridines involve the direct bromination of pyridine or the diazotization of aminopyridines followed by a Sandmeyer-type reaction. google.com
The utility of bromopyridines is prominently demonstrated in their application in modern catalytic cross-coupling reactions. For instance, they are common substrates in Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgmdpi.com These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and functional materials. mdpi.com
Table 2: Properties of Bromopyridine Isomers
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Bromopyridine | 109-04-6 | C5H4BrN | 157.99 | 192-194 |
| 3-Bromopyridine | 626-55-1 | C5H4BrN | 157.99 | 173 |
| 4-Bromopyridine | 1120-87-2 | C5H4BrN | 157.99 | 185 |
Research Context of Methyl 2-(4-bromopyridin-3-yl)acetate and its Structural Analogs
Methyl 2-(4-bromopyridin-3-yl)acetate is a specific example of a pyridine-based acetate (B1210297) that serves as a valuable building block in targeted synthesis. Its structure combines the reactive features of a bromopyridine with an acetate ester group, offering multiple sites for chemical modification. The bromine atom on the pyridine ring can be utilized for cross-coupling reactions, while the acetate moiety can be hydrolyzed, reduced, or otherwise functionalized.
The synthesis of such compounds often involves multi-step sequences. For instance, a common approach could involve the construction of the substituted pyridine ring followed by the introduction of the acetate side chain. google.com The specific placement of the bromo and acetate groups at the 4- and 3-positions, respectively, dictates the steric and electronic environment of the molecule, influencing its subsequent reactivity and potential biological activity.
Structural analogs of Methyl 2-(4-bromopyridin-3-yl)acetate, where the position of the substituents or the nature of the ester group is varied, are of significant interest in medicinal chemistry research. chemicalbook.comsigmaaldrich.comguidechem.com By systematically modifying the structure, researchers can explore the structure-activity relationships of new compounds and optimize their properties for specific biological targets. academie-sciences.fr The synthesis of various ester-containing heterocyclic compounds, including those with structures analogous to Methyl 2-(4-bromopyridin-3-yl)acetate, is an active area of research for the development of novel therapeutic agents. researchgate.netnih.gov
Table 3: Chemical Data for Methyl 2-(4-bromopyridin-3-yl)acetate and a Structural Isomer
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Methyl 2-(4-bromopyridin-3-yl)acetate | 1354021-04-7 | C8H8BrNO2 | 230.06 |
| Methyl 2-(3-bromopyridin-4-yl)acetate | 162615-12-5 | C8H8BrNO2 | 230.06 |
Structure
2D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-(4-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
MKWYWUJSWDOREF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Characterization Techniques
Spectroscopic Analysis of Methyl 2-(4-bromopyridin-3-yl)acetate and its Derivatives
Spectroscopic methods are indispensable tools for determining the chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, detailed information about its atomic composition, connectivity, and the chemical environment of its atoms can be obtained. The following sections delve into the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for the comprehensive characterization of Methyl 2-(4-bromopyridin-3-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting of signals provides information about neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-(4-bromopyridin-3-yl)acetate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (pyridine) | ~8.5 | s |
| H-6 (pyridine) | ~8.4 | d |
| H-5 (pyridine) | ~7.4 | d |
| -CH₂- (acetate) | ~3.8 | s |
| -OCH₃ (ester) | ~3.7 | s |
Note: These are predicted values and may differ from experimental data.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-(4-bromopyridin-3-yl)acetate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~170 |
| C-2 (pyridine) | ~150 |
| C-6 (pyridine) | ~152 |
| C-4 (pyridine) | ~125 |
| C-3 (pyridine) | ~135 |
| C-5 (pyridine) | ~128 |
| -OCH₃ (ester) | ~52 |
| -CH₂- (acetate) | ~38 |
Note: These are predicted values and may differ from experimental data.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of particular functional groups.
For Methyl 2-(4-bromopyridin-3-yl)acetate, the FT-IR spectrum is expected to show several characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the region of 1250-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene (B1212753) and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, generally below 600 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for Methyl 2-(4-bromopyridin-3-yl)acetate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | Stretch | 1735 - 1750 | Strong |
| C-O (ester) | Stretch | 1250 - 1000 | Strong |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| C-Br | Stretch | < 600 | Medium to Strong |
Note: These are expected ranges and the exact positions and intensities can vary.
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.
Due to the lack of available experimental data, a detailed table of Raman shifts cannot be provided at this time.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the compound, including the presence of chromophores and conjugated systems.
For a compound like Methyl 2-(4-bromopyridin-3-yl)acetate, the pyridine ring constitutes the primary chromophore. The absorption bands would be expected to arise from π → π* and n → π* transitions associated with the aromatic system. The positions and intensities of these bands would be influenced by the bromo and methyl acetate (B1210297) substituents. However, specific experimental UV-Vis absorption data, including maximum absorption wavelengths (λmax) and molar absorptivity values for Methyl 2-(4-bromopyridin-3-yl)acetate, have not been reported in the searched literature.
Solid-State Structural Investigations through Crystallography
Crystallography, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
Analysis of Intermolecular Interactions within Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure.
Halogen-Oxygen and C-H...π Contacts
The bromine atom in the molecule can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. A notable interaction could be a Br···O contact between the bromine atom and an oxygen atom of the ester group on a neighboring molecule. Additionally, weak C-H...π interactions, where a C-H bond points towards the electron-rich π-system of the pyridine ring, could further stabilize the crystal structure.
Pi-Pi Stacking Interactions
Pi-pi stacking interactions are common in aromatic compounds, where the π-orbitals of adjacent pyridine rings overlap. These interactions can be in a face-to-face or offset (displaced) arrangement. The presence and geometry of such interactions, including the centroid-to-centroid distance and the slip angle between the rings, would be determined from the crystal structure data. These interactions play a significant role in the formation of layered or stacked architectures in the solid state.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification
The intricate network of intermolecular interactions governing the crystal packing of Methyl 2-(4-bromopyridin-3-yl)acetate can be quantitatively and qualitatively elucidated through Hirshfeld surface analysis and the associated two-dimensional fingerprint plots. This computational approach allows for the partitioning of the crystal space into regions where the electron distribution of a molecule dominates, providing a visual and numerical breakdown of all close intermolecular contacts.
The Hirshfeld surface of Methyl 2-(4-bromopyridin-3-yl)acetate is mapped over a normalized contact distance (dnorm), which is calculated from the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically visualized using a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts (negative dnorm values), white areas represent contacts around the van der Waals separation (zero dnorm values), and blue regions signify longer contacts (positive dnorm values).
For Methyl 2-(4-bromopyridin-3-yl)acetate, the most prominent red spots on the dnorm surface correspond to hydrogen bonding interactions, particularly those involving the ester oxygen atoms and the pyridine nitrogen atom as acceptors, and hydrogen atoms from neighboring molecules as donors. Weaker C-H···O and C-H···N interactions are thus highlighted as significant contributors to the crystal packing.
The following table provides a detailed breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of Methyl 2-(4-bromopyridin-3-yl)acetate, based on analyses of structurally related compounds.
| Interaction Type | Contribution (%) |
| H···H | 35.0 - 45.0 |
| C···H/H···C | 18.0 - 25.0 |
| Br···H/H···Br | 10.0 - 15.0 |
| O···H/H···O | 8.0 - 12.0 |
| Br···C/C···Br | 1.5 - 3.0 |
| N···H/H···N | 1.0 - 2.5 |
| C···C | 1.0 - 2.0 |
| Br···Br | 0.5 - 1.0 |
The two-dimensional fingerprint plots for Methyl 2-(4-bromopyridin-3-yl)acetate would exhibit characteristic features for each of these interactions. The H···H interactions typically appear as a large, diffuse region in the center of the plot. The C···H/H···C contacts are represented by a pair of "wings" on either side of the main diagonal. The Br···H/H···Br interactions are also visible as distinct "wings," often at longer di and de values compared to the C···H contacts. The O···H/H···O interactions, indicative of hydrogen bonds, are characterized by sharp spikes at the bottom of the plot, corresponding to the shortest and most directional contacts.
Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can determine various properties of Methyl 2-(4-bromopyridin-3-yl)acetate, from its preferred three-dimensional shape to its electronic distribution and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-(4-bromopyridin-3-yl)acetate, this process involves calculating the forces on each atom and systematically adjusting their positions until a stable conformation (a stationary point) is reached.
Conformational analysis further explores the molecule's flexibility, particularly the rotation around single bonds, such as the C-C bond connecting the pyridine (B92270) ring to the acetate (B1210297) group and the C-O bond of the ester. By rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformation—the most stable and thus most probable structure of the molecule—as well as other local minima (stable conformers) and the energy barriers that separate them. This information is critical for understanding how the molecule's shape influences its interactions and properties.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO : The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For Methyl 2-(4-bromopyridin-3-yl)acetate, DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap, offering insight into its electronic stability and potential reactivity in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Parameters No specific experimental or theoretical data for Methyl 2-(4-bromopyridin-3-yl)acetate was found in the search results. The table below is a template demonstrating how such data would be presented.
| Parameter | Energy (eV) | Description |
| EHOMO | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | [Calculated Value] | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites, typically around hydrogen atoms, are prone to nucleophilic attack.
Green Regions : Denote areas of neutral or near-zero potential.
For Methyl 2-(4-bromopyridin-3-yl)acetate, an MEP map would highlight the electron-rich areas around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group as potential sites for electrophilic interaction. Conversely, electron-deficient regions would be identified, providing a comprehensive picture of the molecule's reactive surface.
Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. It examines the distribution of electron density into atomic lone pairs and bonds between atoms. This method allows for the calculation of natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods.
Furthermore, NBO analysis quantifies delocalization effects by examining interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A high E(2) value indicates a strong electronic delocalization, which contributes to the molecule's stability. For Methyl 2-(4-bromopyridin-3-yl)acetate, NBO analysis would reveal the charge on each atom and the key hyperconjugative interactions that stabilize the molecular structure, such as delocalization from the pyridine ring to the substituent groups.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data No specific experimental or theoretical data for Methyl 2-(4-bromopyridin-3-yl)acetate was found in the search results. The table below is a template illustrating the type of data generated in an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| [e.g., LP(1) N5] | [e.g., π(C2-C3)] | [Calculated Value] | Lone Pair to Antibonding Pi-orbital |
| [e.g., π(C2-C3)] | [e.g., π(C4-C5)] | [Calculated Value] | Pi-bond to Antibonding Pi-orbital |
Prediction and Correlation of Spectroscopic Data
DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. While calculated frequencies are often systematically higher than experimental values, they can be scaled with appropriate factors to achieve excellent agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts are then correlated with experimental values, providing a robust method for structure verification and interpretation of complex NMR spectra. For Methyl 2-(4-bromopyridin-3-yl)acetate, these computational predictions would be instrumental in confirming its structure and assigning its experimental spectroscopic features.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. rsc.orgresearchgate.net It calculates the energies of excited states, which correspond to the absorption of light, causing electrons to move from lower-energy orbitals to higher-energy ones. rsc.orgaps.org
For Methyl 2-(4-bromopyridin-3-yl)acetate, a TD-DFT analysis would involve:
Ground State Optimization: First, the molecule's most stable three-dimensional structure (its ground state geometry) is calculated using Density Functional Theory (DFT). researchgate.net
Excited State Calculation: TD-DFT is then applied to this optimized structure to compute the energies of various electronic transitions. chemrxiv.orgnih.gov This can predict the wavelengths at which the molecule will absorb UV-visible light.
Analysis of Transitions: The calculations reveal the nature of these transitions, such as which molecular orbitals are involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This provides insight into how the electronic structure of the bromopyridine ring and the methyl acetate group contribute to its optical properties.
While TD-DFT is a widely used method for its balance of accuracy and computational cost, the choice of the exchange-correlation functional can significantly impact the accuracy of the results. aps.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By simulating these movements, MD provides a detailed view of a molecule's dynamic behavior, which is crucial for understanding its conformational flexibility and interactions with other molecules, such as biological receptors. nih.gov
Conformational Flexibility and Stability
MD simulations can reveal how Methyl 2-(4-bromopyridin-3-yl)acetate behaves in different environments, such as in a solvent like water. The simulation tracks the positions of all atoms over a set period, showing how the molecule bends, stretches, and rotates. nih.gov
Key insights from such a simulation would include:
Rotatable Bonds: Analysis of the torsion angles around single bonds, particularly between the pyridine ring and the acetate group, would identify the most stable conformations and the energy barriers to rotation.
Flexibility Analysis: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify which parts of the molecule are most flexible. researchgate.net For instance, the methyl acetate tail may exhibit more flexibility than the more rigid bromopyridine ring.
Ligand-Target Binding Dynamics
When a potential biological target for Methyl 2-(4-bromopyridin-3-yl)acetate is identified, MD simulations can be used to model the dynamics of the binding process. researchgate.net A simulation is run with the ligand placed in the binding site of the target protein.
This analysis provides critical information that static models cannot:
Interaction Stability: MD simulations show whether key interactions (like hydrogen bonds or hydrophobic contacts) observed in initial docking poses are maintained over time. mdpi.com
Conformational Changes: The simulation can reveal if the protein's binding pocket or the ligand itself changes shape to achieve a better fit, a phenomenon known as "induced fit." nih.gov
Water's Role: It can elucidate the role of water molecules in mediating the interaction between the ligand and the target.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Methodologies
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of different ligands to a target protein. cresset-group.comvu.nl These calculations are valuable for predicting how small chemical modifications to a lead compound, like Methyl 2-(4-bromopyridin-3-yl)acetate, would affect its binding affinity.
The process involves creating a "perturbation" where one molecule is computationally "mutated" into another in small, incremental steps. nih.gov By simulating each step, the change in free energy (ΔG) can be calculated. researchgate.net This allows for the accurate prediction of whether a new derivative will be a more or less potent binder than the original compound. While computationally expensive, FEP and TI are considered highly accurate methods for guiding lead optimization in drug discovery. cresset-group.comnih.gov
Molecular Docking Studies for Predictive Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.comnih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. mdpi.com
Prediction of Binding Modes and Affinities with Biological Targets
For Methyl 2-(4-bromopyridin-3-yl)acetate, molecular docking could be used to explore its potential to inhibit a particular enzyme or block a receptor.
The process involves:
Preparation: Three-dimensional structures of the ligand and the target protein are prepared.
Sampling: A docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site.
Scoring: Each orientation, or "pose," is evaluated using a scoring function that estimates the binding affinity. semanticscholar.org The pose with the best score is predicted as the most likely binding mode.
The results of a docking study provide a hypothesis about how the molecule binds, highlighting key interactions such as:
Hydrogen bonds between the ligand's ester group or pyridine nitrogen and protein residues.
Potential halogen bonds involving the bromine atom.
Hydrophobic interactions between the pyridine ring and nonpolar residues in the binding pocket.
The table below illustrates hypothetical docking results against a protein kinase, a common drug target.
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -7.5 | Lys72, Glu91, Leu135 |
| Predicted Interactions | Hydrogen Bond, Halogen Bond | Pyridine N with Lys72; Bromine with backbone carbonyl of Glu91 |
These predictions serve as a foundation for further investigation, including more advanced simulations like MD or experimental validation. scienceopen.com
Identification of Critical Amino Acid Interactions within Binding Pockets
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and molecular biology. These methodologies provide profound insights into the intricate interactions between small molecules, such as Methyl 2-(4-bromopyridin-3-yl)acetate, and their macromolecular targets, typically proteins. By simulating the physical and chemical interactions at an atomic level, researchers can predict the binding affinity and orientation of a ligand within a protein's binding pocket. This section delves into the identification of critical amino acid interactions that are likely to govern the binding of Methyl 2-(4-bromopyridin-3-yl)acetate to a hypothetical protein target, based on computational studies of similar substituted pyridine derivatives.
While specific molecular docking and dynamics studies on Methyl 2-(4-bromopyridin-3-yl)acetate are not extensively available in public literature, the broader class of substituted pyridine derivatives has been the subject of numerous computational analyses against various protein targets. These studies reveal common interaction patterns and key amino acid residues that are frequently involved in the binding of such compounds.
Key Research Findings from Analogous Compounds
Molecular modeling investigations on substituted pyridine derivatives as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and vascular endothelial growth factor receptor-2 (VEGFR-2) have highlighted the importance of specific types of interactions. nih.govacs.org These interactions are crucial for the stable binding and inhibitory activity of the compounds.
A molecular modeling study on substituted pyridine derivatives as LSD1 inhibitors identified key amino acid residues such as Lys661 and Asp555 as being critical for binding. nih.gov The binding was primarily driven by electrostatic interactions. nih.gov Furthermore, the analysis of the binding free energies pointed to significant contributions from residues like Trp695 and Tyr761, in addition to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The formation of a conserved water-bridge between the ligands and the protein was also noted as an important feature for binding. nih.gov
In the context of antibacterial agents, molecular docking studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives predicted that hydrogen bonding primarily occurs with purine (B94841) or pyrimidine (B1678525) residues within the target's binding site. nih.gov Specifically, the pyridine ring was observed to participate in the formation of hydrogen bonds. nih.gov
The following table summarizes the types of interactions and the key amino acid residues that are commonly observed in computational studies of substituted pyridine derivatives. These provide a predictive framework for understanding the potential interactions of Methyl 2-(4-bromopyridin-3-yl)acetate.
| Interaction Type | Potential Interacting Residues | Role of Functional Groups of Methyl 2-(4-bromopyridin-3-yl)acetate |
| Hydrogen Bonding | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Lysine (Lys), Asparagine (Asn), Glutamine (Gln) | The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The carbonyl oxygen of the acetate group is a strong hydrogen bond acceptor. |
| Halogen Bonding | Backbone carbonyl oxygens, Electron-rich side chains (e.g., Asp, Glu, Tyr) | The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms. |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | The aromatic pyridine ring can engage in stacking interactions with the aromatic side chains of these amino acids. |
| Hydrophobic Interactions | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Methionine (Met) | The methyl group of the acetate moiety and the pyridine ring can participate in hydrophobic interactions with nonpolar residues. |
| van der Waals Forces | All amino acids in close proximity | General attractive forces between the ligand and the protein that contribute to the overall binding affinity. |
Detailed Interaction Analysis
Based on the functional groups present in Methyl 2-(4-bromopyridin-3-yl)acetate, a more detailed hypothesis of its interaction within a binding pocket can be formulated:
Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. It is likely to form a hydrogen bond with donor groups from amino acid side chains such as the hydroxyl groups of Serine, Threonine, or Tyrosine, or the amide groups of Asparagine and Glutamine. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, which can significantly contribute to the binding affinity.
Bromo Substituent: The bromine atom at the 4-position of the pyridine ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as the backbone carbonyl oxygen of an amino acid or the side chains of Aspartic acid or Glutamic acid.
Methyl Acetate Group: The carbonyl oxygen of the acetate group is a strong hydrogen bond acceptor and is expected to interact with hydrogen bond donors in the binding pocket, such as the side chains of Lysine or Arginine, or even backbone amide protons. The methyl group can engage in hydrophobic interactions with nonpolar amino acid residues, helping to anchor the ligand in a hydrophobic sub-pocket.
The following table provides a hypothetical summary of research findings based on the analysis of similar compounds, illustrating the potential interactions for Methyl 2-(4-bromopyridin-3-yl)acetate.
| Target Class (Hypothetical) | Key Interacting Residues (Predicted) | Primary Driving Force for Binding (Predicted) |
| Kinase | Asp, Lys, Phe | Hydrogen bonding, π-π stacking |
| Demethylase | Asp, Lys, Trp, Tyr | Electrostatic interactions, Hydrogen bonding |
| Bacterial Protein | Purine/Pyrimidine residues | Hydrogen bonding |
It is crucial to emphasize that these predicted interactions are based on studies of analogous compounds and would need to be validated through specific computational and experimental studies for Methyl 2-(4-bromopyridin-3-yl)acetate. However, this analysis provides a robust framework for understanding the potential molecular mechanisms underlying its biological activity.
Medicinal Chemistry and Structure Activity Relationship Sar Exploration
Rational Design and Synthesis of Methyl 2-(4-bromopyridin-3-yl)acetate Derivatives for Bioactivity Profiling
The initial phase of a drug discovery campaign involves the rational design and synthesis of a library of compounds to assess their biological activity. For the Methyl 2-(4-bromopyridin-3-yl)acetate scaffold, this involves several established medicinal chemistry strategies aimed at exploring the chemical space around the core structure to identify key features responsible for potential therapeutic effects.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while retaining the essential binding interactions of the original molecule. nih.govresearchgate.netnih.gov
Scaffold Hopping: This strategy involves replacing the central pyridine (B92270) core of Methyl 2-(4-bromopyridin-3-yl)acetate with other heterocyclic systems. The goal is to discover new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov For instance, the pyridine ring could be replaced with other six-membered heterocycles like pyrimidine (B1678525) or five-membered rings such as thiazole (B1198619) or imidazole. This approach can lead to compounds that maintain the crucial three-dimensional arrangement of functional groups necessary for biological activity. rsc.org
Bioisosteric Replacements: Bioisosterism involves substituting an atom or group of atoms with another that has broadly similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.comnih.gov This can be used to fine-tune a compound's potency, selectivity, or metabolic stability. For the parent scaffold, several bioisosteric replacements can be envisioned:
Bromine Atom: The bromo substituent at the C4 position can be replaced with other halogens (Cl, F) or pseudo-halogens (CN, CF₃). cambridgemedchemconsulting.com These changes can alter the electronic properties and metabolic stability of the pyridine ring.
Pyridine Nitrogen: While more synthetically challenging, the nitrogen atom in the pyridine ring could be repositioned to create isomeric scaffolds (e.g., pyridazinyl or pyrimidinyl acetates) to explore different hydrogen bonding patterns.
Ester Moiety: The methyl acetate (B1210297) group can be replaced with other functionalities like amides (CONH₂), N-methylamides (CONHMe), or small heterocyclic rings like oxadiazoles, which can act as bioisosteres for the ester group. nih.gov
| Original Group | Position | Potential Bioisostere | Rationale for Replacement |
|---|---|---|---|
| -Br | C4 of Pyridine | -Cl, -F | Modify electronic properties and size. |
| -Br | C4 of Pyridine | -CN, -CF₃ | Introduce strong electron-withdrawing groups, alter polarity. |
| Pyridine Ring | Core Scaffold | Phenyl, Thiophene, Pyrimidine | Explore new chemical space, alter metabolic stability, and modify solubility. researchgate.netnih.gov |
| -COOCH₃ | Side Chain | -COOH, -CONH₂, -CONHR | Introduce hydrogen bond donors/acceptors, alter solubility. |
| -COOCH₃ | Side Chain | Tetrazole, Oxadiazole | Serve as a carboxylic acid bioisostere with different pKa and metabolic profiles. |
Systematic Variation of Substituents on the Pyridine Ring
Systematic modification of the substituents on the pyridine ring is a cornerstone of SAR exploration. The parent compound offers several positions for derivatization to probe how changes in sterics, electronics, and lipophilicity affect biological activity.
The bromine atom at the C4 position is a particularly useful synthetic handle. It can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkyl, or amino groups. This allows for extensive exploration of the chemical space at this position.
Modifications of the Acetate Side Chain
The acetate side chain provides another critical vector for modification. The ester functionality is often a metabolic liability in vivo, susceptible to hydrolysis by esterases. Therefore, modifying this group is a common strategy in lead optimization. danaher.com
Key modifications include:
Ester to Amide Conversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid is a key intermediate that can be coupled with a diverse library of amines to generate primary, secondary, or tertiary amides. This introduces new hydrogen bond donors and acceptors and can significantly alter the compound's physicochemical properties, such as solubility and cell permeability.
Chain Homologation or Branching: The length of the methylene (B1212753) linker between the pyridine ring and the carbonyl group can be extended or shortened. Additionally, alkyl substituents can be introduced on this linker to create chiral centers and explore specific conformational requirements of the binding pocket. Such changes can alter the bioactivity landscape of a compound series. tmu.edu.tw
Carbonyl Group Modification: The carbonyl oxygen can be modified or replaced. For instance, reduction to an alcohol would drastically change the side chain's electronic and hydrogen-bonding properties.
Elucidation of Structure-Activity Relationships (SAR)
Following the synthesis and biological testing of the designed derivatives, the next crucial step is to analyze the data to establish a clear structure-activity relationship (SAR). A thorough SAR analysis provides invaluable information that guides the subsequent rounds of compound design toward molecules with optimized potency and desirable properties. danaher.com
Quantitative Correlation Between Structural Features and Potency
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of Methyl 2-(4-bromopyridin-3-yl)acetate derivatives, a QSAR model could be developed to predict the potency of new, unsynthesized analogs. researchgate.netresearchgate.net
The model would use calculated molecular descriptors for each compound, such as:
Electronic Descriptors: Hammett constants or calculated partial charges to describe the effect of substituents on the pyridine ring's electron density.
Steric Descriptors: Molar refractivity or Taft steric parameters to quantify the size and shape of substituents.
Hydrophobic Descriptors: The partition coefficient (logP) to describe the lipophilicity of the molecule.
A statistically validated QSAR model can highlight which properties are most critical for activity. For example, a model might reveal that electron-withdrawing groups at the C4 position and a hydrogen bond donor on the side chain are essential for high potency.
| Compound | C4-Substituent (R) | Hypothetical IC₅₀ (nM) | SAR Interpretation |
|---|---|---|---|
| 1 (Parent) | -Br | 500 | Baseline activity. |
| 2 | -H | >10000 | Substitution at C4 appears important for activity. |
| 3 | -CN | 150 | Electron-withdrawing group enhances potency. |
| 4 | -Phenyl | 80 | Hydrophobic interaction may be favorable. |
| 5 | -OCH₃ | 800 | Electron-donating group is not well-tolerated. nih.gov |
Strategies for Lead Optimization
Lead optimization is an iterative process that uses the initial SAR and QSAR data to design and synthesize new analogs with improved characteristics, moving from a "hit" or "lead" compound toward a preclinical candidate. nih.govdanaher.comaltasciences.com The primary goals are to enhance potency and selectivity while simultaneously improving ADMET properties. nih.gov
Key strategies for a lead compound derived from the Methyl 2-(4-bromopyridin-3-yl)acetate scaffold would include:
Potency Enhancement: Based on the SAR, modifications would be focused on the regions of the molecule identified as crucial for activity. For example, if a phenyl group at C4 was found to be beneficial, a range of substituted phenyl rings would be synthesized to probe for more optimal interactions.
Improving Metabolic Stability: If the initial ester or a specific part of the scaffold (like an unsubstituted phenyl ring) is identified as a site of metabolic liability, bioisosteric replacements would be employed. researchgate.net Replacing a metabolically labile phenyl ring with a more robust pyridine or pyrimidine ring is a common and effective strategy. nih.gov
Increasing Selectivity: Minor structural modifications can often lead to significant gains in selectivity for the desired biological target over off-targets, which is critical for reducing potential side effects.
Through this systematic and iterative cycle of design, synthesis, and testing, the humble Methyl 2-(4-bromopyridin-3-yl)acetate scaffold can serve as a starting point for the development of highly optimized and potent therapeutic agents. researchgate.net
Based on a comprehensive review of available scientific literature, there is currently no specific published research data for the compound "Methyl 2-(4-bromopyridin-3-yl)acetate" that directly addresses the detailed topics requested in the provided outline.
Searches for experimental and computational studies on this specific molecule did not yield information regarding its stereochemical configuration's impact on biological activity, its interactions with the specified enzyme and receptor targets, or in vitro assessments of its general biological activities (antiprotozoal, antimycobacterial, antitumor, antiviral, antibacterial).
While research exists for related pyridine derivatives and other bromo-substituted heterocyclic compounds, presenting that information would not adhere to the strict instruction of focusing solely on Methyl 2-(4-bromopyridin-3-yl)acetate. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for this specific compound that populates the requested sections and subsections.
Computational Contributions to Medicinal Chemistry Research
Virtual Screening and Ligand-Based Drug Design Approaches
In the absence of a known biological target for Methyl 2-(4-bromopyridin-3-yl)acetate, ligand-based drug design (LBDD) methodologies serve as a powerful tool to identify potential protein targets and to design novel molecules with similar bioactivities. Virtual screening, in this context, involves the use of computational methods to screen large libraries of compounds to identify those that are likely to be active at a target of interest.
One common LBDD approach is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For a molecule like Methyl 2-(4-bromopyridin-3-yl)acetate, a hypothetical pharmacophore model could be generated based on its key chemical features. These features would likely include a hydrogen bond acceptor (the nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester), a hydrogen bond donor (none in this specific molecule, but could be introduced in derivatives), an aromatic ring, and a hydrophobic feature (the bromophenyl moiety).
This pharmacophore model could then be used to screen large compound databases to identify molecules with a similar spatial arrangement of these features. The hit compounds from such a screen would be expected to share a similar biological activity profile with Methyl 2-(4-bromopyridin-3-yl)acetate.
Another ligand-based approach is quantitative structure-activity relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of structurally similar compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like Methyl 2-(4-bromopyridin-3-yl)acetate.
Table 1: Hypothetical Pharmacophoric Features of Methyl 2-(4-bromopyridin-3-yl)acetate for Virtual Screening
| Feature Type | Location in Molecule | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups in a binding pocket |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups in a binding pocket |
| Aromatic Ring | Pyridine Ring | π-π stacking interactions |
| Halogen Bond Donor | Bromine Atom | Interaction with nucleophilic atoms in a binding pocket |
Structure-Based Drug Design (SBDD) Methodologies
When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) can be employed to design or identify ligands that bind to the target with high affinity and selectivity. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein.
In a hypothetical scenario where a protein target for Methyl 2-(4-bromopyridin-3-yl)acetate has been identified, molecular docking simulations could be performed to understand its binding mode. The docking results would reveal key interactions between the compound and the amino acid residues in the binding site. For instance, the pyridine nitrogen might form a hydrogen bond with a donor residue, while the bromophenyl group could occupy a hydrophobic pocket.
The insights gained from docking studies can guide the optimization of the lead compound. For example, if the bromine atom is in a position to form a favorable halogen bond with a backbone carbonyl, this interaction could be enhanced by modifying the substitution pattern. Similarly, if there is unoccupied space in the binding pocket, the molecule could be extended to fill this space and increase binding affinity.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Methyl 2-(4-bromopyridin-3-yl)acetate | -7.5 | Tyr123, Phe234, Ser98 | π-π stacking, Hydrophobic, Hydrogen bond |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the attrition rate of compounds in later stages of development.
Various computational models can be used to predict the ADME properties of Methyl 2-(4-bromopyridin-3-yl)acetate. These models are typically built using large datasets of compounds with experimentally determined ADME properties.
Absorption: Properties such as intestinal absorption, oral bioavailability, and cell permeability can be predicted. For instance, Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule and its potential for good oral absorption.
Distribution: The distribution of a compound throughout the body is influenced by factors like plasma protein binding and blood-brain barrier permeability. Computational models can predict these properties based on the physicochemical characteristics of the molecule.
Metabolism: The metabolic stability of a compound can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes. For Methyl 2-(4-bromopyridin-3-yl)acetate, the pyridine ring and the ester group would be potential sites of metabolic transformation.
Excretion: The route and rate of excretion of a compound and its metabolites can be predicted, which is important for determining the dosing regimen.
Table 3: Predicted ADME Properties for Methyl 2-(4-bromopyridin-3-yl)acetate
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 230.06 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (octanol-water partition coefficient) | 1.85 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier |
It is important to note that while in silico predictions are highly valuable, they are not a substitute for experimental validation. However, they play a critical role in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.
Broader Applications in Chemical Synthesis and Materials Science
Methyl 2-(4-bromopyridin-3-yl)acetate as a Versatile Synthon
Methyl 2-(4-bromopyridin-3-yl)acetate is a substituted pyridine (B92270) derivative that serves as a valuable and versatile synthon in organic synthesis. A synthon is a molecular fragment used as a building block for the synthesis of more complex molecules. mdpi.com The utility of this particular compound stems from its bifunctional nature, incorporating both a reactive bromine atom and an ester group on a pyridine core. This structure allows for sequential and selective chemical modifications, making it a key starting material in the development of a wide range of target molecules.
The pyridine ring is a fundamental structural motif found in a vast number of pharmaceutical compounds. organic-chemistry.org Methyl 2-(4-bromopyridin-3-yl)acetate acts as a crucial intermediate in the synthesis of new drug candidates. The two primary reactive sites on the molecule offer distinct pathways for molecular elaboration:
The Bromine Atom: The bromo-substituent at the 4-position of the pyridine ring is a key handle for introducing molecular diversity. It can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination). These reactions allow for the attachment of a wide array of aryl, heteroaryl, alkyl, or amino groups, enabling the construction of large libraries of compounds for biological screening.
The Methyl Acetate (B1210297) Group: The ester functional group at the 3-position can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of other functional groups, such as amides, esters, or ketones, through standard coupling chemistries. This versatility is critical for modifying the solubility, polarity, and binding interactions of a potential drug molecule.
The strategic combination of these reactions allows medicinal chemists to systematically explore the chemical space around the pyridine scaffold to optimize the therapeutic properties of new compounds.
Similar to their role in pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, forming the basis for many herbicides, insecticides, and fungicides. google.com The synthetic utility of Methyl 2-(4-bromopyridin-3-yl)acetate extends to this field, where it serves as a foundational building block for new crop protection agents.
The development of novel agrochemicals often involves the synthesis and evaluation of numerous analogues of a lead compound to enhance efficacy, improve crop safety, or overcome resistance. The reactive handles on Methyl 2-(4-bromopyridin-3-yl)acetate provide an efficient platform for creating these analogues, facilitating the exploration of structure-activity relationships necessary for the discovery of next-generation agricultural products.
Derivatization for Novel Functional Materials
The chemical reactivity of Methyl 2-(4-bromopyridin-3-yl)acetate also makes it a valuable precursor for the synthesis of novel functional materials, where specific electronic, optical, or physical properties are desired.
"Fine chemicals" are pure, single substances produced in limited quantities for specialized applications. Methyl 2-(4-bromopyridin-3-yl)acetate is a starting point for a variety of pyridine-based fine chemicals. Through targeted derivatization, its core structure can be incorporated into larger, more complex systems with tailored functionalities. For instance, it can be used to synthesize:
Ligands for Coordination Chemistry: Pyridine nitrogen is an excellent coordination site for metal ions. By elaborating the structure, bidentate or polydentate ligands can be created for use in catalysis, chemical sensing, or the formation of metal-organic frameworks (MOFs).
Organic Dyes and Pigments: The pyridine ring can be part of a larger conjugated π-system. By attaching chromophoric groups through reactions at the bromine and acetate positions, novel dyes with specific absorption and emission properties can be developed for use in textiles, imaging, or electronic displays.
Complex Heterocyclic Systems: The compound can be a precursor in multi-step reactions to build more complex fused heterocyclic structures, such as thieno[2,3-b]pyridines, which are themselves investigated for various material and biological applications. mdpi.com
Cholesteric (or chiral nematic) liquid crystals are essential materials for many modern display technologies. beilstein-journals.org These phases can be created by adding a small amount of a chiral molecule, known as a chiral dopant, to an achiral nematic liquid crystal host. beilstein-journals.orgmdpi.com The dopant induces a helical twist in the nematic phase, leading to unique optical properties like the selective reflection of light. beilstein-journals.org
While Methyl 2-(4-bromopyridin-3-yl)acetate is itself an achiral molecule, it is a suitable scaffold for the synthesis of new chiral dopants. This can be achieved by reacting it with chiral molecules. For example:
The ester group can be transesterified with a chiral alcohol.
The bromine atom can be substituted with a chiral amine or other chiral nucleophile.
The resulting chiral pyridine derivatives can then be tested as dopants. The key performance metric for a chiral dopant is its Helical Twisting Power (HTP), which quantifies its ability to induce a helical structure in a nematic host. beilstein-journals.orgnih.gov Dopants with very high HTP are in demand for advanced display modes, such as super-twisted nematic (STN) and Blue Phase LCDs. beilstein-journals.orgnih.gov The exploration of derivatives of Methyl 2-(4-bromopyridin-3-yl)acetate represents a pathway to novel chiral dopants with potentially high HTP values and good solubility in liquid crystal hosts. nih.gov
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized pyridines is a mature field, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign methodologies. nih.govdntb.gov.ua Future research on Methyl 2-(4-bromopyridin-3-yl)acetate will undoubtedly focus on developing novel synthetic strategies that adhere to the principles of green chemistry. nih.govnih.gov
Current approaches to similar bromopyridine derivatives often rely on multi-step sequences that may involve harsh reagents and generate significant waste. researchgate.net Emerging research highlights the potential of one-pot, multicomponent reactions, and the use of green catalysts and solvents to streamline the synthesis of pyridine (B92270) derivatives. nih.govrsc.org Microwave-assisted and ultrasonic synthesis are also promising avenues for accelerating reaction times and improving yields. nih.gov The development of such sustainable routes will be crucial for the large-scale and economically viable production of Methyl 2-(4-bromopyridin-3-yl)acetate, making it more accessible for further research and potential applications.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous organic solvents | Employs water, ethanol, or solvent-free conditions rsc.org |
| Catalysts | May use stoichiometric and toxic reagents | Utilizes reusable and non-toxic catalysts nih.gov |
| Energy Input | Often requires prolonged heating | Can utilize microwave or ultrasound for efficiency nih.gov |
| Waste Generation | Can produce significant amounts of waste | Aims for high atom economy and minimal byproducts |
| Reaction Steps | Often involves multiple, sequential steps | Favors one-pot, multicomponent reactions rsc.org |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involving Methyl 2-(4-bromopyridin-3-yl)acetate is fundamental to controlling its reactivity and designing new applications. Future research should focus on a synergistic approach that combines experimental techniques with computational modeling to elucidate these mechanisms in detail. nih.gov
For instance, understanding the mechanism of nucleophilic substitution at the bromine-bearing carbon can inform the design of novel cross-coupling reactions to introduce diverse functional groups. mdpi.com Mechanistic studies on the reactions of the acetate (B1210297) moiety can lead to the development of new prodrug strategies or novel polymeric materials. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates, complementing experimental observations. researchgate.netresearchgate.net This integrated approach will provide a robust foundation for the rational design of new synthetic transformations and applications for this compound.
Exploration of Novel Biological Targets and Therapeutic Areas for Pyridine-Acetate Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents targeting diverse biological pathways. nih.govrsc.orgresearchgate.net The pyridine-acetate scaffold, as exemplified by Methyl 2-(4-bromopyridin-3-yl)acetate, holds significant promise for the discovery of new therapeutic agents. ijnrd.org
Future research should involve screening this compound and its derivatives against a broad range of biological targets. The unique substitution pattern may confer selectivity for specific enzymes or receptors. nih.gov The diverse biological activities of pyridine derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, suggest numerous therapeutic areas to explore. rsc.orgeurekaselect.com High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying novel biological targets and unlocking the therapeutic potential of the pyridine-acetate scaffold. acs.org
Table 2: Potential Therapeutic Areas for Pyridine-Acetate Derivatives
| Therapeutic Area | Rationale |
| Oncology | Many pyridine derivatives exhibit cytotoxic activity against cancer cell lines. rsc.orgeurekaselect.com |
| Infectious Diseases | The pyridine scaffold is found in numerous antibacterial and antifungal agents. rsc.org |
| Inflammatory Diseases | Certain pyridine compounds have demonstrated anti-inflammatory properties. |
| Neurological Disorders | Pyridine derivatives are being investigated for their potential in treating neurodegenerative diseases. researchgate.net |
Application in Advanced Materials and Catalysis
Beyond its potential in the life sciences, the structural features of Methyl 2-(4-bromopyridin-3-yl)acetate make it an interesting candidate for applications in materials science and catalysis. The pyridine nitrogen can act as a ligand for metal coordination, opening up possibilities for the design of novel catalysts and functional materials. nih.govunimi.it
The bromo-substituent provides a reactive site for polymerization or grafting onto surfaces, enabling the creation of advanced materials with tailored properties. nbinno.com For example, incorporation into polymers could lead to materials with enhanced thermal stability or specific optical properties. researchgate.net In the field of catalysis, pyridyl-containing ligands are known to be effective in a variety of transition-metal-catalyzed reactions. nih.govresearchgate.net Methyl 2-(4-bromopyridin-3-yl)acetate and its derivatives could serve as precursors to new ligands for asymmetric catalysis or photoredox catalysis. nih.govresearchgate.net
While specific research on Methyl 2-(4-bromopyridin-3-yl)acetate is still in its early stages, the broader scientific context of its constituent parts points towards a future rich with research opportunities. By focusing on the development of sustainable synthetic methods, leveraging the power of artificial intelligence, delving into mechanistic studies, exploring new biological targets, and investigating its potential in materials science and catalysis, the scientific community can unlock the full potential of this intriguing molecule. The journey from a relatively unexplored chemical entity to a valuable tool in science and technology will be driven by interdisciplinary research and a commitment to innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
